molecular formula C23H21FN2O3 B2940330 N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide CAS No. 1396675-02-7

N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide

Cat. No.: B2940330
CAS No.: 1396675-02-7
M. Wt: 392.43
InChI Key: BOEOVTREQDVMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide (CAS 1396675-02-7) is an oxalamide derivative with a molecular formula of C23H21FN2O3 and a molecular weight of 392.4 g/mol . Its structure comprises a central oxalamide core (N-C(=O)-C(=O)-N) flanked by two distinct substituents:

  • N1-substituent: A 2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl group, featuring a biphenyl moiety and a hydroxylated propyl chain.
  • N2-substituent: A 3-fluorophenyl group, introducing fluorine at the meta position of the aromatic ring.

The compound’s Smiles representation, CC(O)(CNC(=O)C(=O)Nc1cccc(F)c1)c1ccc(-c2ccccc2)cc1 , highlights its stereoelectronic features, including hydrogen-bonding capacity (via the hydroxyl and oxalamide groups) and aromatic π-π interactions.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3/c1-23(29,18-12-10-17(11-13-18)16-6-3-2-4-7-16)15-25-21(27)22(28)26-20-9-5-8-19(24)14-20/h2-14,29H,15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEOVTREQDVMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=CC=C1)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a biphenyl moiety, a hydroxypropyl group, and an oxalamide core. Its molecular formula is C24H24N2O3C_{24}H_{24}N_{2}O_{3} with a molecular weight of 388.5 g/mol . The presence of both hydrophobic and hydrophilic groups allows for significant interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Hydrophobic Interactions : The biphenyl structure enhances binding affinity to hydrophobic pockets in proteins.
  • Hydrogen Bonding : The oxalamide group facilitates hydrogen bonding with amino acid residues, which can modulate enzyme or receptor activity .

Enzyme Inhibition and Receptor Interactions

Research indicates that this compound exhibits significant enzyme inhibition properties. In particular, it has been studied for its potential effects on serotonin receptors, which are crucial in various neurological processes.

Biological Activity Target Effect
Enzyme InhibitionSerotonin ReceptorsModulation of serotonin signaling
Receptor BindingHydrophobic pocketsEnhanced binding affinity

Case Studies

  • Serotonin Receptor Binding : A study evaluated the compound's affinity for serotonin receptors using radioligand binding assays. Results indicated a notable displacement of radioligands at concentrations as low as 1 µM, suggesting a strong interaction with the receptor .
  • Anticancer Activity : Preliminary investigations into the anticancer properties of this compound have shown promising results in vitro. It was found to inhibit the proliferation of certain cancer cell lines, indicating potential therapeutic implications .

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Biphenyl Derivative : Achieved through Suzuki coupling reactions.
  • Hydroxypropylation : Introduction of the hydroxypropyl group via epoxide reactions.
  • Final Oxalamide Formation : Reaction with appropriate amines to yield the final product .

This compound is being explored for various applications in:

  • Medicinal Chemistry : As a potential drug candidate for treating neurological disorders and cancer.
  • Biochemical Probes : Investigating the role of specific receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with applications ranging from flavor agents to therapeutic candidates. Below is a detailed comparison of the target compound with its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications Safety/NOEL
N1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide N1: 2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl; N2: 3-fluorophenyl 392.4 Biphenyl (lipophilic), hydroxyl (H-bond donor), fluorine (electron-withdrawing) Undisclosed in evidence; potential pharmaceutical or flavor use Not reported
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) N1: 2,4-dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl ~383.4 (estimated) Methoxy (H-bond acceptor), pyridine (aromatic, basic) Umami flavor agonist (Savorymyx® UM33) NOEL: 100 mg/kg bw/day
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (No. 1769) N1: 2-methoxy-4-methylbenzyl; N2: 2-(5-methylpyridin-2-yl)ethyl ~397.5 (estimated) Methoxy, methyl (steric effects), methylpyridine Flavoring agent NOEL: 100 mg/kg bw/day
N1-(2-Hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide N1: 2-hydroxypropyl; N2: 3-(trifluoromethyl)phenyl ~318.3 (estimated) Hydroxyl (H-bond donor), CF3 (strongly electron-withdrawing) Undisclosed; potential solubility modulator Not reported

Key Findings from Comparative Analysis

S336 and related flavoring agents (e.g., No. 1769, No. 1770) prioritize methoxy and pyridyl groups, which enhance interaction with taste receptors (e.g., hTAS1R1/hTAS1R3) .

Applications: Flavor-active oxalamides (e.g., S336) exhibit high potency as umami agonists, with safety margins exceeding 500 million times the estimated human exposure levels .

Safety and Metabolism: Flavoring oxalamides (No. 1769, No. 1770) are metabolized via hydrolysis and oxidative pathways, supported by their established NOELs . The target compound’s fluorine substituent may slow oxidative metabolism, but toxicological data are absent .

Biphenyl-containing analogs () often employ Suzuki-Miyaura cross-coupling for aryl-aryl bond formation.

Q & A

Q. What is the recommended synthetic route for N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide?

  • Methodological Answer : A typical synthesis involves coupling a biphenyl-derived hydroxylpropylamine with a 3-fluorophenyl oxalyl chloride intermediate. Adapted from procedures for analogous oxalamides (), key steps include:

Aminolysis : React 3-fluorophenylamine with oxalyl chloride under basic conditions (e.g., THF/water, NaOH, 0°C) to form the oxalamide intermediate.

Nucleophilic substitution : Combine the intermediate with 2-([1,1'-biphenyl]-4-yl)-2-hydroxypropylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.

Purification : Isolate the product via recrystallization or column chromatography.

Table 1 : Reaction Optimization Parameters

ParameterConditionYield RangeReference
SolventTHF/water (1:1)30–40%
BaseNaOH
Temperature0°C (initial), RT (final)
CatalystTriethylamine (TEA)35.7%

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer : Characterization relies on 1H/13C/19F NMR and HRMS ():
  • 1H NMR : Peaks for biphenyl protons (δ 7.2–7.4 ppm), hydroxypropyl CH (δ 4.2–4.5 ppm), and fluorophenyl aromatic protons (δ 6.8–7.1 ppm).
  • 19F NMR : A singlet near δ -120 ppm (CF group).
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.

Table 2 : Expected NMR Signals (DMSO-d6)

Group1H δ (ppm)13C δ (ppm)
Biphenyl aromatic7.2–7.4125–130
Hydroxypropyl -CH(OH)4.2–4.570–75
Fluorophenyl aromatic6.8–7.1113–123
Oxalamide carbonyl158–160

Advanced Research Questions

Q. How can synthetic yield be optimized for this oxalamide?

  • Methodological Answer : Yield improvements require systematic variable screening:
  • Solvent polarity : Test DMF vs. THF/DCM mixtures to balance solubility and reactivity.
  • Catalyst : Replace TEA with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity.
  • Temperature gradient : Use microwave-assisted synthesis (80–100°C) to reduce reaction time.
  • Purification : Optimize gradient elution in column chromatography (e.g., hexane/EtOAc 3:1 → 1:2).

Critical Note : Impurities from unreacted oxalyl chloride (δ 8.5–9.0 ppm in 1H NMR) must be monitored ().

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR/HRMS often arise from:
  • Tautomerism : Check for keto-enol equilibria in the oxalamide core (e.g., variable-temperature NMR).
  • Diastereomers : Analyze hydroxypropyl stereochemistry via NOESY or chiral HPLC.
  • Residual solvents : Use DMSO-d6 as a deuterated solvent to avoid peak overlap ().

Case Study : A 13C NMR peak at δ 158.8 ppm () may split due to rotational isomerism; DFT calculations can model conformer populations.

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer : SAR studies involve:

Analog synthesis : Modify the biphenyl (e.g., 4-chlorophenyl) or fluorophenyl (e.g., 2,4-difluoro) substituents ().

Biological assays : Test cytotoxicity (MTT assay), kinase inhibition (IC50), or antimicrobial activity (MIC against S. aureus).

Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to target proteins (e.g., EGFR).

Table 3 : SAR Modification Examples

Modification SiteBiological ImpactReference
Biphenyl → NaphthylIncreased lipophilicity
Hydroxypropyl → MethylReduced solubility
Fluorophenyl → ChloroEnhanced kinase inhibition

Data Analysis and Application Questions

Q. How to validate the compound’s biological activity in vitro?

  • Methodological Answer : Use standardized assays:
  • Anticancer : NCI-60 cell line screening with GI50 values.
  • Antimicrobial : Broth microdilution (CLSI guidelines) for MIC determination.
  • Enzyme inhibition : Fluorescence polarization (e.g., EGFR kinase assay).

Key Consideration : Ensure purity >95% (HPLC, λ = 254 nm) to exclude false positives ().

Q. What computational tools are suitable for modeling this compound’s interactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) : GROMACS for solvation dynamics of the hydroxypropyl group.
  • Docking : SwissDock or Glide (Schrödinger) to predict binding to fluorophenyl-targeted receptors.
  • QSAR : Build regression models (RDKit descriptors) to correlate substituents with logP/bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.